Product packaging for Levonorgestrel Impurity D(Cat. No.:CAS No. 32419-58-2)

Levonorgestrel Impurity D

Cat. No.: B602011
CAS No.: 32419-58-2
M. Wt: 298.5 g/mol
InChI Key: MXXKGWYLIJQEBP-XUDSTZEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Pharmaceutical Impurities in Active Pharmaceutical Ingredients (APIs)

In the manufacturing of pharmaceuticals, an impurity is any component present in the drug substance or final drug product that is not the desired chemical entity. gmpinsiders.compharmainfo.in These unwanted substances can arise from various sources, including the manufacturing process itself, raw materials, intermediates, reagents, solvents, or the degradation of the active pharmaceutical ingredient (API) over time. veeprho.compharmaguideline.com Impurities are broadly classified into three main categories: organic impurities, inorganic impurities, and residual solvents. gmpinsiders.com Organic impurities are often structurally related to the API and can form during synthesis or storage. gmpinsiders.com Inorganic impurities may include reagents, ligands, catalysts, or heavy metals, while residual solvents are traces of solvents used during the manufacturing process that are not completely removed. gmpinsiders.compharmaguideline.com The presence of these impurities, even in minute quantities, can significantly impact the quality, safety, and efficacy of a pharmaceutical product. veeprho.compharmaguideline.com Therefore, their identification and control are critical for regulatory compliance and patient safety. pharmaguideline.com

Significance of Impurity Profiling in Pharmaceutical Development

Impurity profiling is the systematic process of identifying, structurally elucidating, and quantifying impurities present in a drug substance or finished pharmaceutical product. pharmainfo.inveeprho.com This process is a mandatory requirement by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) for the approval of new drugs. globalpharmatek.combiomedres.uspharmatimesofficial.com The primary goal of impurity profiling is to ensure the quality, safety, and efficacy of the final drug product. veeprho.combiomedres.us By identifying and characterizing impurities, manufacturers can understand their potential impact and establish appropriate control strategies. globalpharmatek.com This involves developing and validating sophisticated analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), to detect and measure impurities at very low levels. biomedres.uswisdomlib.org The data gathered from impurity profiling is crucial for optimizing the manufacturing process to minimize impurity formation, establishing acceptable limits for impurities, and determining the drug's shelf life and appropriate storage conditions. gmpinsiders.comglobalpharmatek.com

Research Objectives for Levonorgestrel (B1675169) Impurity D

Levonorgestrel is a synthetic progestogen widely used in hormonal contraceptives. allsciencejournal.comgoogle.com During its synthesis and storage, various impurities can form, one of which is Levonorgestrel Impurity D. lookchem.com Chemically identified as 13-Ethyl-18,19-dinor-17α-pregn-4-en-20-yn-17-ol, this compound is a specific process-related impurity in the production of Levonorgestrel. lookchem.comsynzeal.com

The primary research objectives for this compound focus on ensuring the quality and safety of the final Levonorgestrel API. These objectives include:

Isolation and Structural Elucidation: To isolate this compound from the bulk drug and unequivocally confirm its chemical structure using advanced spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). pharmainfo.innih.gov

Development of Analytical Methods: To develop and validate sensitive and specific analytical methods, primarily stability-indicating HPLC methods, for the accurate detection and quantification of this compound in both the API and finished dosage forms. allsciencejournal.comajrcps.comijpda.org

Setting Acceptance Criteria: To establish a scientifically justified specification limit for this compound in accordance with regulatory guidelines, such as those from the ICH, which mandate the control of impurities to ensure product safety. gmpinsiders.compharmatimesofficial.comallsciencejournal.com

Understanding Formation Pathways: To investigate the chemical pathways and process conditions that lead to the formation of this impurity, enabling the optimization of the Levonorgestrel synthesis process to minimize its presence. pharmaguideline.combfarm.de

Meeting these objectives is essential for the quality control of Levonorgestrel, ensuring that each batch of the API is pure, potent, and safe for patient use. synzeal.com

Data Tables

Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 32419-58-2 lookchem.com,
Molecular Formula C₂₁H₃₀O lookchem.com,
Molecular Weight 298.46 g/mol lookchem.com
IUPAC Name (17α)-13-Ethyl-18,19-dinorpregn-4-en-20-yn-17-ol lookchem.com
Synonym 3-Deoxolevonorgestrel synzeal.com
Melting Point 109-110 °C chemicalbook.com, lookchem.com
Boiling Point 413.6°C at 760 mmHg lookchem.com
Storage Refrigerator (2-8°C) lookchem.com

Common Analytical Techniques for Impurity Profiling

TechniqueApplication in Impurity ProfilingSource(s)
High-Performance Liquid Chromatography (HPLC) Widely used for the separation, detection, and quantification of impurities in drug substances and products. Essential for determining purity and stability. biomedres.us, allsciencejournal.com
Mass Spectrometry (MS) Used for the identification and structural characterization of impurities, often by determining their molecular weight. pharmainfo.in
Gas Chromatography (GC) Suitable for the analysis of volatile impurities and residual solvents. biomedres.us, wisdomlib.org
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information for the definitive identification and elucidation of unknown impurity structures. pharmainfo.in, nih.gov
Hyphenated Techniques (e.g., LC-MS, GC-MS) Combine the separation power of chromatography with the identification capabilities of mass spectrometry for comprehensive impurity analysis. pharmainfo.in, biomedres.us
High-Performance Thin-Layer Chromatography (HPTLC) A planar chromatographic technique used for the separation and quantification of impurities. pharmainfo.in

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H30O B602011 Levonorgestrel Impurity D CAS No. 32419-58-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32419-58-2

Molecular Formula

C21H30O

Molecular Weight

298.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C21H30O/c1-3-20-13-11-17-16-8-6-5-7-15(16)9-10-18(17)19(20)12-14-21(20,22)4-2/h2,7,16-19,22H,3,5-6,8-14H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1

InChI Key

MXXKGWYLIJQEBP-XUDSTZEESA-N

SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CCCCC34

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CCCC[C@H]34

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CCCCC34

Appearance

Colorless Semi-Solid

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

13-Ethyl-18,19-dinor-17α-pregn-4-en-20-yn-17-ol

Origin of Product

United States

Formation and Occurrence of Levonorgestrel Impurity D

Degradation Pathways Leading to Levonorgestrel (B1675169) Impurity D

Forced Degradation Studies Under Stress Conditions

Photolytic Degradation Assessment

Photolytic degradation refers to the chemical breakdown of a compound caused by exposure to light. pharmaguideline.com Pharmaceutical compounds that can absorb light may be susceptible to direct photolysis, and levonorgestrel contains chromophores that absorb light, making it potentially vulnerable to this degradation pathway. nih.gov

In comprehensive stability-indicating method development, levonorgestrel samples are subjected to photolytic stress to identify the resulting degradants. allsciencejournal.comresearchgate.net These studies typically involve exposing the drug substance to a controlled light source for an extended period. For instance, one study subjected levonorgestrel to photolytic degradation for 10 days to analyze the formation of impurities. researchgate.net The energy from the light can induce reactions, potentially leading to alterations in the drug's chemical structure and the formation of photoproducts like Impurity D. The specific mechanisms often involve photo-oxidation or other light-induced molecular rearrangements.

Table 1: Example Conditions for Photolytic Degradation Testing of Levonorgestrel

Parameter Condition Duration Reference
Stress Factor Photolytic Exposure 10 days researchgate.net

This table is illustrative of conditions described in research literature for forced degradation studies.

Environmental and Storage Influences on Impurity D Formation

The formation of Levonorgestrel Impurity D is significantly influenced by environmental factors and storage conditions over time. Stability-indicating assays are developed by subjecting the drug to stress from heat and humidity, simulating conditions that might be encountered during storage and shipment. researchgate.net

Studies have demonstrated that exposing levonorgestrel to conditions of dry heat and increased moisture leads to the formation of degradation products. researchgate.net For example, a drug product containing levonorgestrel was subjected to accelerated stability conditions of 40°C and 75% relative humidity (RH) for six months to assess the generation of impurities. researchgate.net Such conditions can accelerate chemical reactions, including hydrolysis and oxidation, that result in the degradation of levonorgestrel and the subsequent formation of related substances like Impurity D. Therefore, controlling the temperature and humidity of the storage environment is critical to minimizing the degradation of levonorgestrel and maintaining the purity of the final drug product.

Table 2: Environmental Stress Conditions for Levonorgestrel Stability Testing

Stress Factor Condition Duration Reference
Dry Heat Not specified 10 days researchgate.net
Moisture Not specified 10 days researchgate.net

This table summarizes various stress conditions used in the literature to test the stability of levonorgestrel formulations.

Relationship to Other Levonorgestrel Related Substances and Impurity Profiles

This compound is one of numerous impurities that constitute the complete impurity profile of levonorgestrel. manasalifesciences.com An impurity profile is a detailed account of all the impurities present in a drug substance, which is critical for ensuring its quality, safety, and efficacy. lcms.czajprd.com Regulatory bodies require thorough characterization and control of these impurities. lcms.cz

The European Pharmacopoeia (EP) officially lists several impurities for levonorgestrel, designated with letters (e.g., Impurity A, B, C, G, H, I). manasalifesciences.com Impurity D, or 3-Deoxolevonorgestrel, is structurally very similar to the parent levonorgestrel molecule. synzeal.com The key structural difference is the absence of the ketone group at the C-3 position of the steroid nucleus. This structural relationship means that Impurity D has physicochemical properties similar to levonorgestrel, necessitating the use of highly specific, stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), to effectively separate and quantify it from the API and other related substances. allsciencejournal.comhumanjournals.com

Table 3: List of Compounds

Compound Name Synonym / Other Name
Levonorgestrel (17α)-13-Ethyl-17-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one
This compound 3-Deoxolevonorgestrel; (17α)-13-Ethyl-18,19-dinorpregn-4-en-20-yn-17-ol
Levonorgestrel Impurity A Not specified in search results
Levonorgestrel Impurity B Not specified in search results
Levonorgestrel Impurity C Not specified in search results
Levonorgestrel Impurity G Not specified in search results
Levonorgestrel Impurity H Not specified in search results
Levonorgestrel Impurity I Not specified in search results

Advanced Analytical Methodologies for Levonorgestrel Impurity D

Chromatographic Techniques for Detection and Quantification of Impurity D

Chromatographic techniques are fundamental in separating Impurity D from the main API and other related substances, allowing for its accurate detection and quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of pharmaceutical impurities. The development of a stability-indicating HPLC method is crucial for separating Levonorgestrel (B1675169) from its potential degradation products and process-related impurities, including Impurity D. humanjournals.com

Method development often involves a systematic approach to optimize various chromatographic parameters to achieve the desired separation. Key considerations include the selection of the stationary phase (column), mobile phase composition, flow rate, and detector wavelength. For instance, a reversed-phase HPLC method might utilize a C18 or a phenyl-hexyl column. nih.gov The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). humanjournals.comnih.gov Gradient elution is often preferred over isocratic elution to achieve better resolution of all impurities with varying polarities.

Optimization of the method aims to ensure that the peak for Impurity D is well-resolved from the Levonorgestrel peak and other impurities. A resolution of at least 1.5 is generally considered adequate for quantification. The selection of the detection wavelength is also critical; for instance, 210 nm and 254 nm have been used for the estimation of Levonorgestrel and its impurities. humanjournals.com The concentration of the sample is also a key parameter to be finalized based on the reporting thresholds for impurities as defined by regulatory bodies like the International Council for Harmonisation (ICH). humanjournals.com

Table 1: Illustrative HPLC Method Parameters for Levonorgestrel Impurity Analysis

Parameter Condition Rationale
Column Phenyl-Hexyl (e.g., 250 mm x 4.6 mm, 5 µm) Provides different selectivity compared to standard C18 columns, which can be advantageous for separating structurally similar steroid impurities.
Mobile Phase A: Water B: Acetonitrile/Methanol A gradient of organic modifier allows for the elution of compounds with a wide range of polarities.
Flow Rate 1.0 mL/min A typical flow rate for standard HPLC columns, balancing analysis time and separation efficiency.
Detector UV at 254 nm A common wavelength for detecting aromatic and conjugated systems present in Levonorgestrel and its impurities. humanjournals.com

| Injection Volume | 10 µL | A standard volume to introduce the sample without overloading the column. |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. This is achieved by using columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures.

In the context of Levonorgestrel impurity profiling, UHPLC can significantly reduce the run time without compromising the separation efficiency. nih.gov This high-throughput capability is particularly valuable in quality control environments where a large number of samples need to be analyzed. A study comparing HPLC and UHPLC for the analysis of Levonorgestrel and its structurally related impurities demonstrated the advantages of higher temperatures and flow rates in reducing analysis time. nih.gov The combination of UHPLC with mass spectrometry (UHPLC-MS) provides a powerful tool for both quantification and identification of impurities. plos.org

Table 2: Comparison of Typical HPLC and UHPLC Parameters

Parameter HPLC UHPLC
Particle Size 3-5 µm < 2 µm
Column Length 150-250 mm 50-150 mm
Flow Rate 0.5-2.0 mL/min 0.2-1.0 mL/min
Pressure 400-600 bar up to 1500 bar

| Analysis Time | 15-30 min | 1-10 min |

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique for the analysis of pharmaceutical impurities. It offers the advantages of simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously. For Levonorgestrel and its impurities, a stability-indicating HPTLC method can be developed and validated. researchgate.net

The method involves spotting the sample on a pre-coated HPTLC plate (stationary phase), which is then developed in a chamber containing a suitable mobile phase. A study reported the use of a mobile phase consisting of hexane-chloroform-methanol (1.0:3.0:0.25, v/v/v) for the separation of Levonorgestrel and Ethinylestradiol. researchgate.net After development, the plate is dried, and the separated spots are visualized and quantified using a densitometric scanner at a specific wavelength. researchgate.net HPTLC can be effectively used as a limit test to control the levels of Impurity D in the drug substance.

Ultra-High Performance Liquid Chromatography (UHPLC) Applications in Impurity Analysis

Spectroscopic and Spectrometric Approaches for Structural Elucidation of Impurity D

While chromatographic techniques are excellent for separation and quantification, spectroscopic and spectrometric methods are indispensable for the definitive structural elucidation and confirmation of impurities like Levonorgestrel Impurity D.

Mass Spectrometry (MS), particularly when coupled with a chromatographic inlet like HPLC or UHPLC, is a powerful tool for the identification of impurities. It provides information about the molecular weight of the compound and, through fragmentation patterns, insights into its structure. The chemical formula of this compound is C₂₁H₃₀O, with a molecular weight of approximately 298.47 g/mol . pharmaffiliates.comsynzeal.com

Tandem Mass Spectrometry (MS/MS) further enhances the specificity and sensitivity of detection. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of Impurity D) is selected and fragmented to produce product ions. The resulting fragmentation pattern is highly specific to the structure of the molecule and can be used for its unambiguous identification. For instance, in the analysis of Norgestrel (a related compound), precursor-to-product ion transitions of m/z 313.30→245.40 were monitored. thieme-connect.com A similar approach can be applied to Impurity D. The use of a deuterated internal standard, such as Levonorgestrel-D6, is often employed in quantitative LC-MS/MS methods to ensure accuracy and precision. thieme-connect.com

Table 3: Mass Spectrometric Data for Levonorgestrel and a Related Compound

Compound Precursor Ion (m/z) Product Ion(s) (m/z) Ionization Mode
Levonorgestrel 313.2162 [M+H]⁺ 245.19, 109.0648, 91.0542 Positive ESI nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

For the structural confirmation of this compound, a pure sample of the impurity would ideally be isolated, and its NMR spectra recorded. The chemical shifts, coupling constants, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, would allow for the complete assignment of the structure. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the connectivity between different atoms in the molecule, providing definitive proof of its structure. The synthesis of related substances of Levonorgestrel and their characterization by ¹H-NMR, ¹³C-NMR, and MS has been reported, which can serve as a reference for the identification of Impurity D. researchgate.net Additionally, 2D Diffusion-Ordered Nuclear Magnetic Resonance Spectroscopy (DOSY) has been used to identify excipients in poor-quality ECP samples. plos.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Impurity Characterization

Spectroscopic techniques are fundamental tools for the structural elucidation and identification of pharmaceutical impurities. iajps.com Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are particularly valuable for characterizing this compound, primarily by comparing its spectral features to those of the parent API, Levonorgestrel.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule. The absorption is characteristic of specific chromophores (light-absorbing groups) within the structure. Levonorgestrel features an α,β-unsaturated ketone in its A-ring, which acts as a strong chromophore. This results in a characteristic maximum absorption (λmax) at approximately 240-242 nm. mfd.org.mknih.gov

This compound, identified chemically as (8R,10R,13S,17R)-13-ethyl-17-ethynyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol, lacks the conjugated ketone system of the parent molecule. clearsynth.com Consequently, it does not exhibit the significant UV absorption at 242 nm. This absence is a key differentiating feature. Any UV absorption from Impurity D would be due to less conjugated systems and would occur at a much shorter, less distinct wavelength. This spectral difference allows for specific detection and quantification using chromatographic methods with UV detection, where the impurity can be monitored at a different wavelength or distinguished from the main API peak. mfd.org.mk

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. cleancontrolling.com It is a powerful technique for confirming the identity of an impurity by highlighting the presence or absence of specific chemical bonds. rsc.org

The comparison between the IR spectra of Levonorgestrel and this compound reveals critical structural differences:

Carbonyl (C=O) Stretch: Levonorgestrel shows a strong absorption band characteristic of a conjugated ketone, typically in the range of 1650-1670 cm⁻¹. The absence of this peak in the spectrum of Impurity D is the most definitive evidence of its identity.

Hydroxyl (-OH) Stretch: Both molecules contain a hydroxyl group at the C17 position, which will appear as a broad absorption band around 3200-3600 cm⁻¹.

Alkyne (C≡C and ≡C-H) Stretches: Both compounds possess a terminal alkyne group. This will result in a sharp, weak absorption band for the C≡C stretch around 2100 cm⁻¹ and a sharp, moderate band for the ≡C-H stretch around 3300 cm⁻¹.

By analyzing these key spectral regions, IR spectroscopy provides unambiguous confirmation of the impurity's structure relative to the Levonorgestrel API.

Functional GroupLevonorgestrel Expected IR Peak (cm⁻¹)This compound Expected IR Peak (cm⁻¹)Significance
Hydroxyl (-OH)~3200-3600 (broad)~3200-3600 (broad)Present in both
Terminal Alkyne (≡C-H)~3300 (sharp)~3300 (sharp)Present in both
Alkyne (C≡C)~2100 (weak, sharp)~2100 (weak, sharp)Present in both
Conjugated Ketone (C=O)~1650-1670 (strong)AbsentKey Differentiating Feature
Alkene (C=C)~1610-1640Present (non-conjugated)Different chemical environment

Method Validation Parameters for Impurity D Quantification and Determination

To ensure that analytical methods for quantifying impurities are reliable, they must be validated according to International Council for Harmonisation (ICH) guidelines. ijpda.org High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. The following sections detail the validation parameters for a typical stability-indicating HPLC method designed to determine this compound.

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as other impurities, degradation products, and the API. In an HPLC method, this is demonstrated by showing that the peak for Impurity D is well-resolved from the Levonorgestrel peak and any other potential impurities.

Resolution: The resolution between the Levonorgestrel peak and the Impurity D peak must be greater than 1.5 to ensure accurate quantification. ajrcps.comallsciencejournal.com

Forced Degradation: Levonorgestrel is subjected to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. ijpda.org The analytical method must demonstrate that Impurity D can be separated from all resulting degradation peaks. allsciencejournal.com

Peak Purity: Using a photodiode array (PDA) detector, peak purity analysis is performed to confirm that the Impurity D peak is spectrally homogeneous and not co-eluting with other substances. allsciencejournal.com

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Repeatability (Intra-day Precision): This is assessed by analyzing a minimum of six replicate samples of Levonorgestrel spiked with Impurity D at the specification level on the same day, by the same analyst, and on the same instrument. nih.gov

Intermediate Precision (Inter-day Precision/Ruggedness): This is determined by repeating the analysis on a different day, with a different analyst, or on a different instrument. nih.govajrcps.com

The acceptance criterion for both repeatability and intermediate precision is typically a Relative Standard Deviation (%RSD) of not more than 5.0% for impurity quantification. nih.gov

Precision ParameterNumber of DeterminationsAcceptance Criterion (%RSD)Typical Result (%RSD)
Repeatability6≤ 5.0%< 2.0%
Intermediate Precision6≤ 5.0%< 5.0%

Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by spiking a sample matrix with a known amount of Impurity D at different concentration levels.

The study is typically performed at three concentration levels covering the expected range of the impurity (e.g., 50%, 100%, and 150% of the specification limit). ijpda.orglongdom.org The percentage recovery is calculated for each level. The acceptance criterion for accuracy is generally a mean recovery between 90.0% and 110.0%. longdom.org More stringent internal limits, such as 98.0% to 102.0%, are often applied. nih.gov

Spiking LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
50%0.0750.07498.7%
100%0.1500.151100.7%
150%0.2250.22399.1%

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. A calibration curve is generated by plotting the peak area of Impurity D against its concentration.

Range: The linearity range must cover from the Limit of Quantitation (LOQ) up to 150% of the impurity specification limit. ajrcps.com

Correlation Coefficient (r²): The linearity is evaluated by the correlation coefficient, which should be ≥ 0.999. allsciencejournal.comallsciencejournal.com

Concentration LevelConcentration (µg/mL)Peak Area (arbitrary units)
Level 1 (LOQ)0.05450
Level 20.10910
Level 30.151340
Level 40.201805
Level 50.2252020
Correlation Coefficient (r²) ≥ 0.999

The sensitivity of the method is established by determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ).

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is commonly determined based on a signal-to-noise ratio of 3:1. ajrcps.com

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is typically established at a signal-to-noise ratio of 10:1. ajrcps.comnih.gov

For Levonorgestrel impurities, typical values are often expressed as a percentage of the API concentration. For instance, an LOD of 0.013% and an LOQ of 0.039% have been reported for related substances in Levonorgestrel analysis. ajrcps.comallsciencejournal.com

ParameterMethodAcceptance CriterionTypical Value
LOD Signal-to-Noise Ratio3:10.07 µg/mL
LOQ Signal-to-Noise Ratio10:10.21 µg/mL

System Suitability Testing for Impurity Analysis

System Suitability Testing (SST) is an integral part of any chromatographic analytical method and is used to verify that the chromatographic system is adequate for the intended analysis. researchgate.netuspbpep.com Before initiating any sample analysis, SST is performed to ensure the equipment, electronics, analytical operations, and samples to be analyzed constitute a system that can deliver reliable and accurate results. loesungsfabrik.de For impurity analysis, where analytes are often present at very low concentrations, SST is critical for ensuring the method's performance.

Key SST parameters for the analysis of impurities like this compound typically include:

Resolution (Rs): This is a critical parameter to ensure that the impurity peak is well separated from the main active pharmaceutical ingredient (API) peak and other potential impurities. pharmaknowledgeforum.com A minimum resolution value (e.g., Rs ≥ 2.0) is often required to ensure accurate quantitation. chromforum.org

Tailing Factor (T): Also known as the asymmetry factor, this measures the symmetry of the chromatographic peak. A value close to 1.0 is ideal. For impurity analysis, a typical acceptance criterion is a tailing factor of not more than 2.0. chromforum.org

Theoretical Plates (N): This parameter measures the efficiency of the chromatographic column. A higher number of theoretical plates results in narrower and sharper peaks. A minimum value (e.g., >2000) is usually set. researchgate.net

Precision/Repeatability (%RSD): This is determined by making a series of replicate injections of a standard solution. For low-concentration impurity standards, the relative standard deviation (RSD) of the peak areas is expected to be more variable than for the main analyte. A common acceptance criterion for an impurity at its limit of quantitation might be an RSD of ≤10%. chromatographyonline.comchromforum.org

Signal-to-Noise Ratio (S/N): For impurity methods, it is essential to demonstrate that the system has adequate sensitivity. An SST solution at the limit of quantitation (LOQ) for this compound should be injected to verify that the S/N ratio is typically ≥10. chromatographyonline.comuspbpep.com

The following interactive table summarizes typical SST parameters and acceptance criteria for an HPLC method designed for the analysis of related substances.

Table 2: Typical System Suitability Test Parameters and Acceptance Criteria for Impurity Analysis

SST ParameterPurposeTypical Acceptance Criterion
Resolution (Rs) between API and Impurity DEnsures separation and specificity≥ 2.0
Tailing Factor (T) for Impurity D PeakEnsures peak symmetry for accurate integration≤ 2.0
Theoretical Plates (N) for API PeakMeasures column efficiency> 2000
Repeatability (%RSD of peak area for n=6 injections)Demonstrates system precision≤ 10.0% for a standard at the quantitation limit
Signal-to-Noise (S/N) RatioConfirms method sensitivity at the quantitation limit≥ 10 for a standard at the quantitation limit

Application of Quality by Design (QbD) in Analytical Method Development for Impurities

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. researchgate.netjddtonline.info When applied to analytical methods, this concept is known as Analytical Quality by Design (AQbD). researchgate.netbiomedres.us The goal of AQbD is to develop a robust method that consistently delivers the intended performance throughout its lifecycle. biomedres.usamericanpharmaceuticalreview.com This approach is particularly valuable for complex stability-indicating methods used to control impurities, such as those for Levonorgestrel and its related compounds. researchgate.netnih.gov

The implementation of AQbD in developing a method for this compound involves several key steps:

Defining the Analytical Target Profile (ATP): This first step involves defining the goals of the analytical method. sepscience.compremier-research.com The ATP outlines the performance requirements, such as the need to accurately and precisely quantify this compound down to its reporting threshold in the presence of the API and other impurities. premier-research.com

Critical Quality Attributes (CQAs) and Risk Assessment: The method's performance characteristics (e.g., resolution, accuracy, precision) are identified as CQAs. A risk assessment, often using tools like an Ishikawa (fishbone) diagram or Failure Mode and Effects Analysis (FMEA), is then conducted to identify method parameters (e.g., pH, column temperature, gradient slope) that could potentially impact these CQAs. sepscience.comeuropa.euloesungsfabrik.de

Method Optimization using Design of Experiments (DoE): Instead of a one-factor-at-a-time approach, DoE is used to systematically study the effects of multiple method parameters and their interactions. nih.govwisdomlib.orgamericanpharmaceuticalreview.com For an HPLC method, a DoE study might investigate factors like buffer pH, column temperature, and gradient time to find the optimal conditions that provide the best resolution for all impurities, including Impurity D. nih.govbrjac.com.br

Establishing a Method Operable Design Region (MODR): The data from the DoE study is used to create a mathematical model that defines a multidimensional space, or MODR. a3p.orgbrjac.com.br Within this region, any adjustments to the method parameters are proven not to significantly impact the method's performance. brjac.com.brcrimsonpublishers.com Operating within the MODR provides flexibility and ensures the method remains robust without the need for revalidation for minor changes. biomedres.usresearchgate.net

The following interactive table provides a simplified example of a DoE setup for optimizing the separation of Levonorgestrel and its impurities.

Table 3: Example of a Design of Experiments (DoE) Setup for Method Optimization

Experiment RunFactor A: Column Temperature (°C)Factor B: Mobile Phase pHFactor C: Gradient Time (min)Response: Critical Resolution (Rs)
135 (-1)2.8 (-1)20 (-1)1.8
245 (+1)2.8 (-1)20 (-1)2.1
335 (-1)3.2 (+1)20 (-1)2.3
445 (+1)3.2 (+1)20 (-1)2.5
535 (-1)2.8 (-1)30 (+1)2.4
645 (+1)2.8 (-1)30 (+1)2.9
735 (-1)3.2 (+1)30 (+1)3.1
845 (+1)3.2 (+1)30 (+1)3.5
9 (Center)40 (0)3.0 (0)25 (0)2.8

Regulatory Science and Quality Control of Levonorgestrel Impurity D

International Conference on Harmonisation (ICH) Guidelines Pertaining to Impurity Control (Q3A, Q3B)

The International Conference on Harmonisation (ICH) provides globally recognized guidelines for the control of impurities in new drug substances (Q3A) and new drug products (Q3B). edqm.eupharmaffiliates.comvulcanchem.com These guidelines establish a framework for the reporting, identification, and qualification of impurities based on scientific principles and safety considerations. edqm.eusynzeal.com

Qualification is the process of gathering and assessing data to establish the biological safety of an individual impurity at a specified level. synzeal.com The level of any impurity present in a new drug substance that has been adequately evaluated in safety and/or clinical studies is considered qualified. synzeal.com

The ICH guidelines set thresholds for impurities. These thresholds are based on the maximum daily dose of the active pharmaceutical ingredient (API). edqm.eu Key thresholds include:

Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

Identification Threshold: The level above which an impurity must be identified.

Qualification Threshold: The level above which an impurity must be qualified.

For levonorgestrel (B1675169), which has a relatively low daily dose, the identification and qualification threshold for impurities is generally 1.0% or lower, depending on the specific product and regulatory agency. fda.gov Any impurity exceeding this threshold requires rigorous safety assessment. edqm.eu

Pharmacopoeial Standards and Monographs for Levonorgestrel Impurities (e.g., European Pharmacopoeia, United States Pharmacopeia)

Pharmacopoeias provide official standards for drug substances and products, including specific tests and acceptance criteria for impurities. Levonorgestrel Impurity D, chemically known as (17α)-13-Ethyl-18,19-dinorpregn-4-en-20-yn-17-ol or 3-Deoxolevonorgestrel, is an officially listed impurity in the European Pharmacopoeia (Ph. Eur.). uspbpep.comgeneesmiddeleninformatiebank.nl

Both the European Pharmacopoeia and the United States Pharmacopeia (USP) have monographs for levonorgestrel that outline the requirements for purity. ichimarutrading.co.jpdrugfuture.com These monographs mandate the use of reference standards for identified impurities, including Impurity D, to ensure the accuracy of analytical testing. uspbpep.com

While specific limits for each named impurity are detailed within the confidential sections of regulatory filings and the respective pharmacopoeial monographs, the general limits are publicly available. According to the United States Pharmacopeia (USP), for levonorgestrel, the acceptance criteria for chromatographic purity specify that the sum of all impurities should not exceed 2.0%, and no single specified impurity should be greater than 0.5%. ichimarutrading.co.jpnihs.go.jp The European Pharmacopoeia also sets stringent limits, mandating that total impurity levels in levonorgestrel formulations remain below 1.0%. nihs.go.jp

PharmacopoeiaSpecified ImpurityGeneral Limit for a Single ImpurityGeneral Limit for Total Impurities
United States Pharmacopeia (USP)This compound≤ 0.5%≤ 2.0%
European Pharmacopoeia (Ph. Eur.)This compoundNot specified publicly< 1.0%

Strategies for Impurity Control in Drug Substance and Drug Product Manufacturing

A robust impurity control strategy is fundamental to the manufacturing of levonorgestrel. This strategy encompasses the entire production process, from raw materials to the final drug product, and is designed to minimize the formation of impurities like Impurity D. nih.gov

Raw Material and Intermediate Purity Management

The control of impurities begins with the careful selection and testing of raw materials and intermediates. The synthesis of levonorgestrel often starts with methoxydienone. pharmaffiliates.com The purity of this starting material and all subsequent isolated intermediates is critical. Manufacturers must establish specifications for these materials, including tests and acceptance criteria for identity, purity, and potency. theclinivex.com Well-defined controls for potential impurities at these early stages are essential to prevent their carryover and the formation of new impurities, such as Impurity D, in downstream steps. theclinivex.com

Process Optimization for Impurity Minimization

The manufacturing process itself is a key area for impurity control. Pharmaceutical manufacturers optimize their production processes to minimize the formation of impurities. nih.gov This involves a deep understanding of the reaction chemistry and the impact of various process parameters. For levonorgestrel synthesis, critical parameters that are carefully controlled include:

Temperature: Controlling reaction temperatures, such as keeping the ethynylation reaction at low temperatures (-55 to -50°C), can significantly minimize the formation of side products. pharmaffiliates.com

Solvents: The choice of solvent is crucial. Using aprotic solvents instead of protic ones like methanol (B129727) can prevent the formation of certain process-related impurities.

Catalysts and Reagents: The quality and specific type of reagents and catalysts used can influence the impurity profile.

Purification Steps: The process includes purification steps, such as recrystallization, which are optimized to effectively remove specific impurities, including Impurity D, from the final API. pharmaffiliates.com

The impact of manufacturing variables extends to the drug product. For instance, in levonorgestrel-containing intrauterine systems, parameters like curing temperature and time can affect the product's final characteristics and must be carefully controlled. vulcanchem.com

In-Process and Finished Product Quality Control of Impurity D

Rigorous quality control testing is performed throughout the manufacturing process and on the final drug product to ensure that this compound and other related substances are below their specified limits. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique used for this purpose. ichimarutrading.co.jp

A validated, stability-indicating HPLC method is essential for accurately separating and quantifying Impurity D from the active ingredient and other impurities. nihs.go.jp Such methods are validated according to ICH guidelines to ensure they are specific, accurate, precise, and robust. Reference standards for this compound are crucial for these analyses, allowing for accurate identification and quantification. uspbpep.com

ParameterTypical ConditionPurpose
ColumnReversed-phase C18 (e.g., 250mm x 4.6mm, 5µm)Provides separation based on hydrophobicity. nihs.go.jp
Mobile PhaseGradient mixture of Acetonitrile (B52724) and WaterAllows for the effective elution and separation of multiple components. nihs.go.jp
Flow Rate1.0 mL/minEnsures optimal separation and run time. nihs.go.jp
DetectionUV at ~240 nmLevonorgestrel and its chromophoric impurities absorb light at this wavelength, allowing for detection.
System SuitabilityResolution > 1.5, RSD < 2%Verifies the performance and reliability of the chromatographic system before analysis. nihs.go.jp

Regulatory Submission Requirements and Impurity Data Evaluation (e.g., Abbreviated New Drug Application (ANDA), Drug Master File (DMF))

The comprehensive data package for an impurity like this compound is a critical component of regulatory submissions to health authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

A Drug Master File (DMF) is often submitted by the API manufacturer directly to the regulatory agency. This confidential document contains detailed information about the manufacturing process, process controls, and quality control of the drug substance, including the strategies used to control Impurity D.

An Abbreviated New Drug Application (ANDA) is filed by a manufacturer of a generic drug product. theclinivex.com The ANDA must demonstrate that the generic product is equivalent to the reference-listed drug. This includes providing evidence that the impurity profile is well-controlled and meets pharmacopoeial and ICH requirements. The ANDA submission will reference the API manufacturer's DMF and include data from stability studies and batch analyses of the finished product, showing that this compound remains within the approved specification throughout the product's shelf life. geneesmiddeleninformatiebank.nl

Regulatory agencies evaluate this data to ensure that the entire manufacturing and control process is robust and consistently produces a high-quality product where impurities like this compound are maintained at levels that are safe for patients.

Risk Assessment Methodologies for Pharmaceutical Impurities

The safety of pharmaceutical products is paramount, and a critical aspect of ensuring safety is the control of impurities in active pharmaceutical ingredients (APIs) and finished drug products. pharmaguru.cotandfonline.comoceanicpharmachem.com Impurities can originate from various sources, including the manufacturing process, degradation of the drug substance, or interaction with packaging materials. pharmaguru.cograce.com Regulatory bodies worldwide, through frameworks like the International Council for Harmonisation (ICH), have established comprehensive guidelines for the assessment and control of these impurities. tandfonline.comeuropa.eu For this compound, as with any pharmaceutical impurity, a rigorous risk assessment is essential to determine acceptable levels and ensure patient safety.

A cornerstone of modern pharmaceutical risk assessment is a science and risk-based approach. pharmaguru.co This involves a thorough understanding of the manufacturing process and potential sources of impurities. aifa.gov.it The process begins with the identification of potential impurities, followed by an evaluation of their potential to pose a health risk. aifa.gov.itich.org

A key methodology in the risk assessment of impurities is the application of thresholds for reporting, identification, and qualification, as outlined in ICH guidelines such as Q3A and Q3B. europa.eugovinfo.govkobia.kr These thresholds are established based on the maximum daily dose of the drug and serve as triggers for further investigation.

Threshold Maximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
Reporting Threshold 0.05%0.03%
Identification Threshold 0.10% or 1.0 mg/day total daily intake (whichever is lower)0.05%
Qualification Threshold 0.15% or 1.0 mg/day total daily intake (whichever is lower)0.05%
Data derived from ICH Q3A/B guidelines. kobia.krjpionline.org

If an impurity is present above the identification threshold, its structure must be elucidated. ich.orggovinfo.gov If it exceeds the qualification threshold, a comprehensive toxicological assessment is required to justify its presence at that level. kobia.krjpionline.org

For impurities that have the potential to be mutagenic or genotoxic, more stringent risk assessment methodologies are applied. The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. ich.orgeuropa.eueuropa.eu This guideline introduces the concept of the Threshold of Toxicological Concern (TTC), a risk assessment tool used to define an acceptable intake for an unstudied chemical that poses a negligible risk of carcinogenicity. fda.goveuropa.eu For most mutagenic impurities, a TTC of 1.5 µ g/day is considered to be associated with an acceptable risk. fda.govdiaglobal.org

The risk assessment for genotoxic impurities often involves a two-pronged computational toxicology assessment using Structure-Activity Relationship (SAR) methodologies. nihs.go.jp This typically includes an expert rule-based and a statistical-based methodology to predict the outcome of a bacterial mutagenicity assay (Ames test). nihs.go.jp A positive prediction would trigger the need for an actual Ames test. A negative Ames test can often overrule a structural alert, allowing the impurity to be treated as a conventional impurity under ICH Q3A/Q3B guidelines. nihs.go.jpacs.org

In cases where an impurity is found to be genotoxic, a compound-specific acceptable intake may need to be calculated. This can be derived from the Permitted Daily Exposure (PDE), which is determined based on available toxicological data, such as the No-Observed-Effect Level (NOEL) from animal studies, and the application of various uncertainty factors. europeanpharmaceuticalreview.comlgcstandards.com

Future Research Directions in Levonorgestrel Impurity D Analysis

Mechanistic Understanding of Impurity Formation and Degradation Kinetics

A thorough understanding of how Levonorgestrel (B1675169) Impurity D forms and degrades is fundamental to controlling its presence in the final drug product. Future research will delve deeper into the kinetics and mechanisms of these processes. mdpi.com Studies investigating the thermal degradation of levonorgestrel have utilized techniques like thermogravimetric analysis (TGA) to determine the kinetics of decomposition and the influence of excipients on thermal stability. mdpi.com

Investigating the impact of various stress conditions, such as pH, temperature, light, and oxidizing agents, on the formation of Impurity D is a key research focus. This involves forced degradation studies that can help elucidate the degradation pathways and identify the factors that accelerate or mitigate impurity formation. researchgate.net Understanding the reaction kinetics—whether it follows pseudo-first-order or other models—under different conditions is crucial for predicting the shelf-life of the drug substance and product. researchgate.net This knowledge enables the development of more robust manufacturing processes and storage conditions to minimize the formation of this and other impurities.

Advancements in Reference Standard Characterization for Levonorgestrel Impurities

Accurate identification and quantification of impurities are heavily reliant on the availability of high-quality, well-characterized reference standards. synthinkchemicals.com Future research will focus on the synthesis, isolation, and comprehensive characterization of reference standards for Levonorgestrel Impurity D and other related substances. synzeal.com The characterization process involves a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography, to confirm the structure of the impurity. researchgate.net

The development of certified reference materials (CRMs) for levonorgestrel impurities is a critical step. alfa-chemistry.com These standards are essential for method validation, quality control (QC) testing, and ensuring the accuracy and reliability of analytical data across different laboratories and manufacturing sites. synzeal.com Ongoing efforts will aim to provide more robust and traceable reference standards to meet the stringent requirements of global pharmacopeias and regulatory agencies. synzeal.comjcchems.com

Q & A

Q. What analytical techniques are recommended for detecting Levonorgestrel Impurity D in pharmaceutical formulations?

this compound is typically detected using high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or photodiode array (PDA) detection for routine quantification. For structural confirmation and trace-level analysis, liquid chromatography–tandem mass spectrometry (LC-MS/MS) is employed due to its superior sensitivity and specificity. Method validation parameters, including specificity, linearity, accuracy, and precision, must adhere to ICH guidelines to ensure reliability .

Q. What structural characteristics differentiate this compound from the parent compound?

this compound (13-Ethyl-18,19-dinor-17α-pregn-4-en-20-yn-17-ol) differs from levonorgestrel in its steroidal backbone, specifically the absence of two methyl groups (18,19-dinor modification) and the retention of the 17α-ethynyl configuration. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to verify substituent positions and isotopic patterns .

Q. How are pharmacopeial standards applied to control this compound in drug products?

The United States Pharmacopeia (USP) mandates that total impurities in levonorgestrel formulations not exceed 2.0%, with individual impurities capped at 0.5%. Compliance involves using primary reference standards (e.g., USP Norgestrel RS) for calibration and adhering to validated chromatographic methods. Batch-to-batch consistency is ensured through rigorous impurity profiling .

Advanced Research Questions

Q. What strategies resolve discrepancies in impurity quantification across analytical batches?

Discrepancies often arise from column degradation, mobile phase variability, or detector drift. To mitigate this:

  • Perform system suitability tests (SSTs) before each run to verify resolution and sensitivity .
  • Cross-validate results using orthogonal techniques (e.g., LC-MS/MS vs. GC-MS) .
  • Apply statistical tools like residual analysis or goodness-of-fit metrics to identify outliers .

Q. How can genotoxic risk assessment for this compound be integrated into impurity control strategies?

Genotoxic impurities require identification at thresholds as low as 0.1% of the API. Use LC-MS/MS with a lower limit of quantification (LLOQ) ≤ 10 ppm. Structural alerts for genotoxicity (e.g., nitroso groups) are evaluated using in silico tools like Derek Nexus, followed by Ames testing if alerts are triggered .

Q. What challenges arise in synthesizing this compound for reference standards?

Key challenges include:

  • Regioselective synthesis to avoid isomer formation (e.g., 17β vs. 17α configurations) .
  • Purification via preparative HPLC with mass-directed fractionation to isolate high-purity fractions (>98%) .
  • Stability studies to assess degradation under storage conditions (e.g., light, humidity) .

Q. How do regulatory guidelines influence impurity acceptance criteria for this compound?

The FDA requires a toxicological qualification threshold of 0.1% for unidentified impurities. For identified impurities like Levonorgestrel D, a higher threshold (0.5%) applies if non-genotoxic. Documentation must include structural data, synthetic pathways, and batch analysis from preclinical and clinical studies .

Methodological Resources

  • Structural Elucidation : Combine NMR (1H, 13C, COSY) with HRMS for unambiguous identification .
  • Method Validation : Follow ICH Q2(R1) for parameters like accuracy (±5% of true value) and precision (RSD ≤ 2%) .
  • Data Analysis : Use multivariate regression or decision trees to correlate impurity levels with process variables (e.g., reaction temperature, catalyst load) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levonorgestrel Impurity D
Reactant of Route 2
Reactant of Route 2
Levonorgestrel Impurity D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.